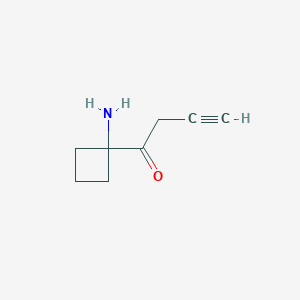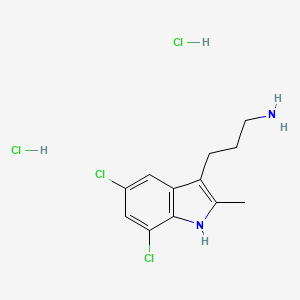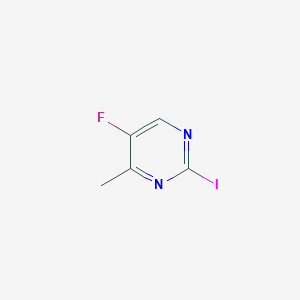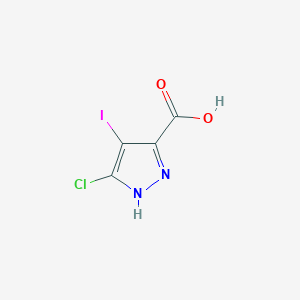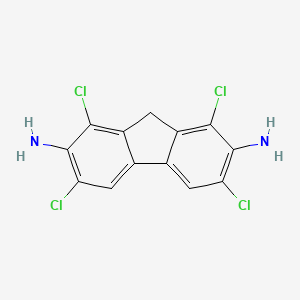
5-Chloro-1-methylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1-methylisoindoline is a heterocyclic organic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chlorine atom at the 5-position and a methyl group at the 1-position of the isoindoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-methylisoindoline can be achieved through several methods. One common approach involves the cyclization of 3-chloropropiophenone derivatives. The reaction typically requires the use of strong acids or bases as catalysts and is carried out under controlled temperature conditions.
Cyclization of 3-Chloropropiophenone:
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclization reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-methylisoindoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides
Reduction: Formation of reduced isoindoline derivatives
Substitution: Halogen exchange or nucleophilic substitution at the chlorine position
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions
Reduction: Hydrogen gas with palladium on carbon catalyst
Substitution: Sodium iodide in acetone for halogen exchange
Major Products
Oxidation: this compound N-oxide
Reduction: this compound derivatives with reduced nitrogen
Substitution: 5-Iodo-1-methylisoindoline
Scientific Research Applications
5-Chloro-1-methylisoindoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1-methylisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and methyl groups influence the compound’s binding affinity and selectivity. The exact pathways depend on the specific application, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-isoindoline: Lacks the methyl group at the 1-position, resulting in different chemical properties.
1-Methylisoindoline: Lacks the chlorine atom at the 5-position, affecting its reactivity and biological activity.
5-Bromo-1-methylisoindoline: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
5-Chloro-1-methylisoindoline is unique due to the combined presence of the chlorine atom and the methyl group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in organic synthesis and its efficacy in various applications.
Properties
Molecular Formula |
C9H10ClN |
|---|---|
Molecular Weight |
167.63 g/mol |
IUPAC Name |
5-chloro-1-methyl-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10ClN/c1-6-9-3-2-8(10)4-7(9)5-11-6/h2-4,6,11H,5H2,1H3 |
InChI Key |
CJYPGSJYAZWWKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(CN1)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2,8-dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15251484.png)
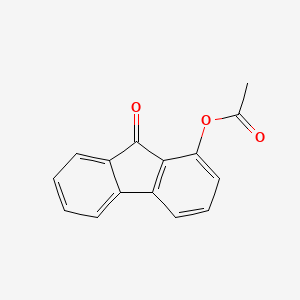
![5-[2-(Chloromethyl)butyl]-1,2,3-thiadiazole](/img/structure/B15251500.png)
![2,5-Bis(2-butyloctyl)-1,4-bis(5-trimethylstannylthiophen-2-yl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B15251516.png)
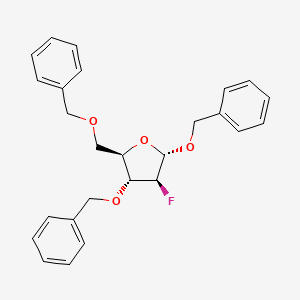
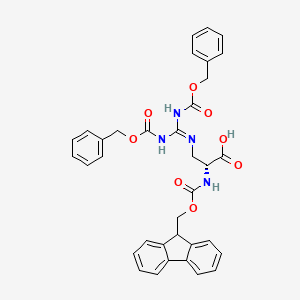
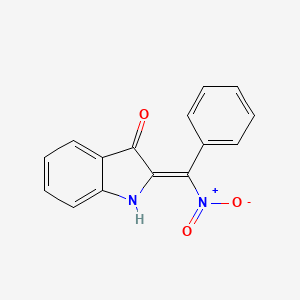
![1-[([1,1'-Biphenyl]-4-yl)sulfanyl]-5-(phenylsulfanyl)anthracene-9,10-dione](/img/structure/B15251545.png)
